

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 2"-O-beta-L-galactopyranosylorientin

Cat. No.: B15569486

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Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

2"-O-beta-L-galactopyranosylorientin is a C-glycoside of the flavone orientin. Its chemical structure and basic properties are summarized below.

Property	Value
CAS Number	861691-37-4[1]
Molecular Formula	C27H30O16[1]
Molecular Weight	610.52 g/mol [1]
Appearance	Solid
Solubility	Soluble in DMSO
Natural Sources	Trollius chinensis (Globe Flower)[1], Trollius ledebouri[2], Lophatherum gracile[1][3]

Biological Activities and Quantitative Data

Research has primarily focused on the anti-inflammatory and neuroprotective effects of 2"-O-beta-L-galactopyranosylorientin. The following tables summarize the key quantitative findings from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of 2"-O-beta-L-galactopyranosylorientin have been demonstrated in vitro using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

Concentration	Inhibition of Nitric Oxide (NO) Production	Inhibition of Interleukin-6 (IL-6) Production	Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production	Reference
100 - 200 μM	Decreased	Decreased by almost 50%	Decreased by almost 50%	[1][4]

Table 2: Anti-neuroinflammatory Effects in LPS-stimulated Microglial Cells

Effect	Method	Key Findings	Reference
Inhibition of NO and TNF- α production	Cell-based assay	Significantly inhibited	[5]
Inhibition of TNF- α , IL-1 β , iNOS, and COX-2 expression	Cell-based assay	Markedly inhibited	[5]

Antioxidant Activity

While specific IC₅₀ values for the pure compound in standard antioxidant assays like DPPH and ABTS are not readily available in the reviewed literature, studies on extracts of *Trollius chinensis*, which contain 2''-O-beta-L-galactopyranosylorientin, have shown significant antioxidant potential. One study on an ultrasound-assisted ethanol extract of *Trollius chinensis* reported an EC₅₀ of 0.215 ± 1.10 mg/mL in a DPPH assay.[6]

Mechanisms of Action

The biological activities of 2''-O-beta-L-galactopyranosylorientin are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF- κ B Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin is the suppression of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[5] NF- κ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF- α , IL-1 β , IL-6, iNOS, and COX-2. By inhibiting the activation of NF- κ B, this flavonoid glycoside can effectively downregulate the production of these inflammatory mediators.

Activation of the NRF2/HO-1 Pathway

In addition to inhibiting pro-inflammatory pathways, 2''-O-beta-L-galactopyranosylorientin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[5] The Nrf2 pathway is a critical cellular defense mechanism against oxidative

stress. Activation of this pathway leads to the production of antioxidant and cytoprotective enzymes, which can mitigate cellular damage caused by inflammation.

Interaction with Multidrug Resistance Protein 2 (MRP2)

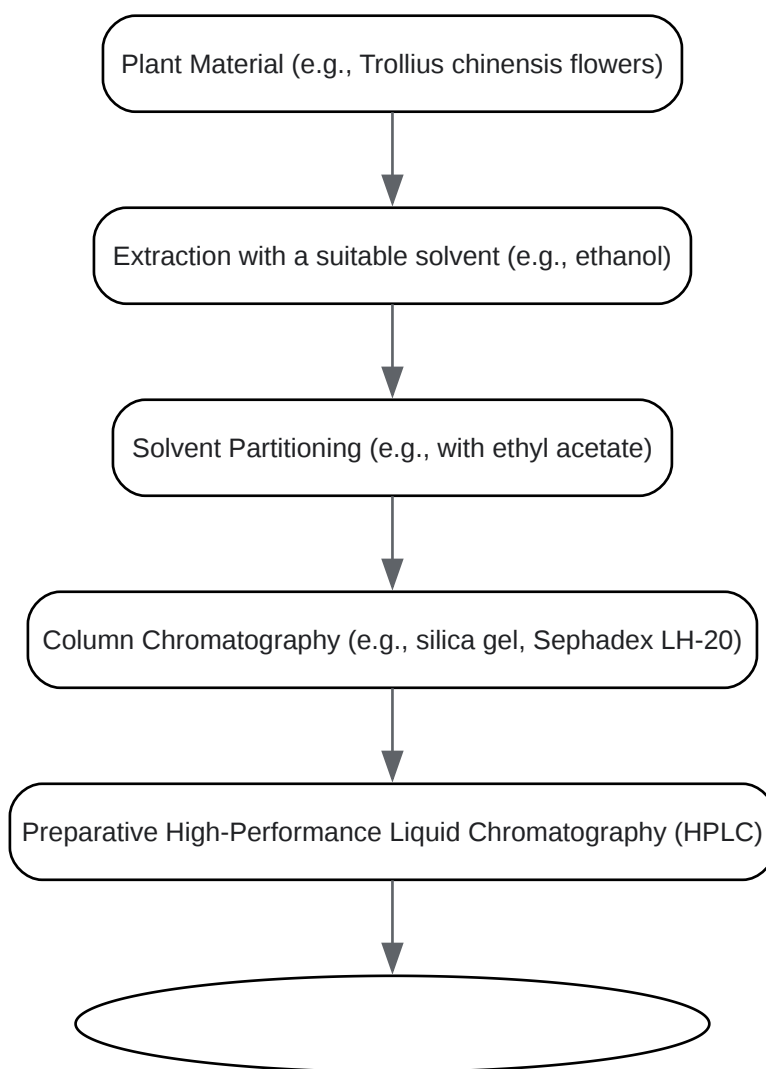
2"-O-beta-L-galactopyranosylorientin has been identified as a substrate for the multidrug resistance protein 2 (MRP2), a transporter protein involved in the efflux of various substances from cells.^{[2][7]} This interaction may influence the compound's pharmacokinetic profile and its distribution within the body.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the study of 2"-O-beta-L-galactopyranosylorientin.

Isolation and Purification

The compound is typically isolated from its natural plant sources, such as the flowers of *Trollius chinensis*. A general workflow for its isolation is as follows:



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Caption: General workflow for the isolation of 2''-O-beta-L-galactopyranosylorientin.

Anti-inflammatory Assays in RAW 264.7 Macrophages

The anti-inflammatory activity is commonly assessed using the following protocol:

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Treatment:** The cells are pre-treated with various concentrations of 2"-O-beta-L-galactopyranosylorientin for a defined period (e.g., 1 hour).
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
- **Incubation:** The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO):** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
 - **Cytokines (IL-6, TNF- α):** The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for Protein Expression

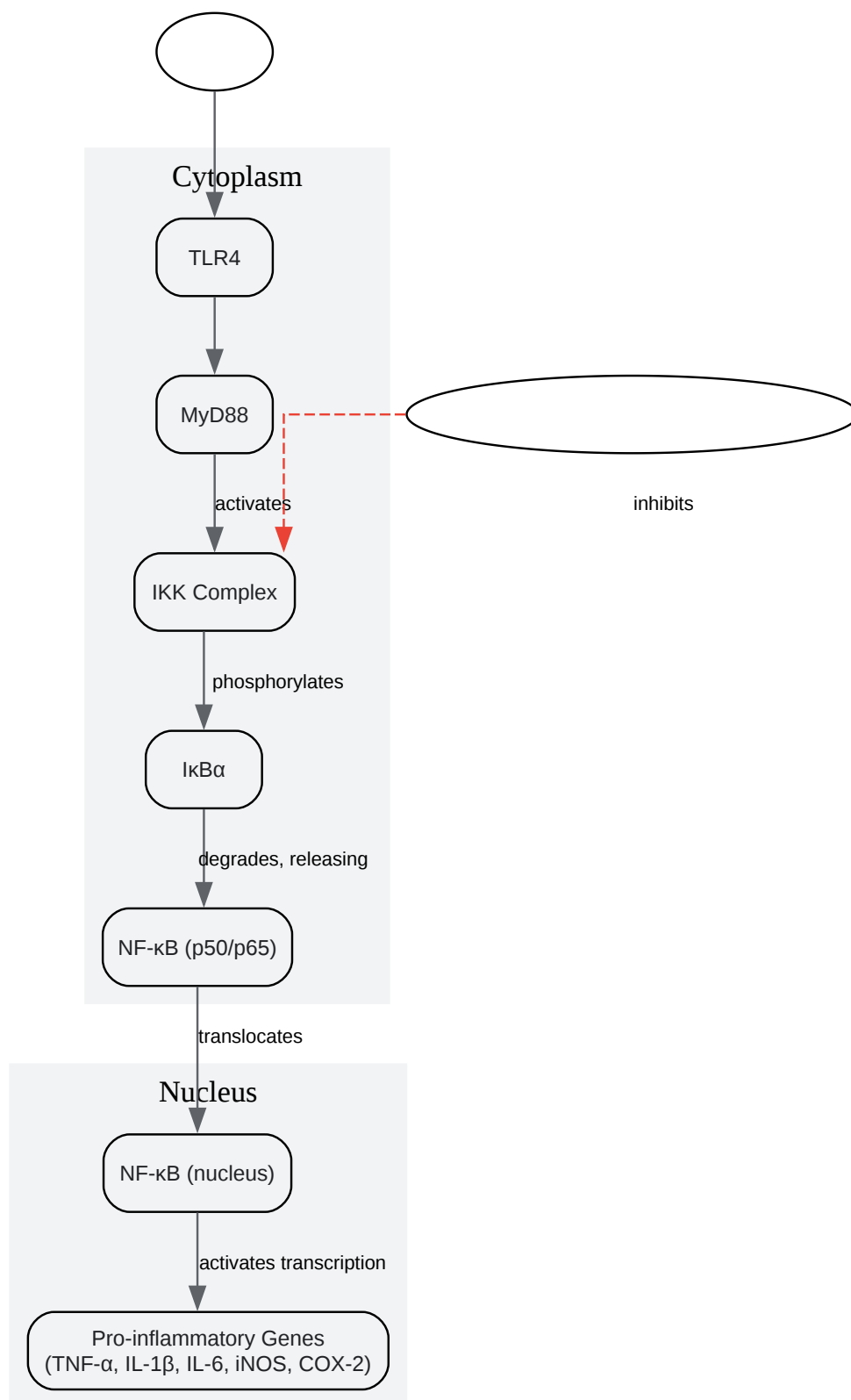
To investigate the effect of 2"-O-beta-L-galactopyranosylorientin on the expression of proteins like iNOS and COX-2, Western blotting is performed:

- **Cell Lysis:** After treatment and stimulation as described above, the cells are lysed to extract total proteins.
- **Protein Quantification:** The protein concentration in the lysates is determined using a suitable method, such as the BCA assay.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti- β -actin as a loading control), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

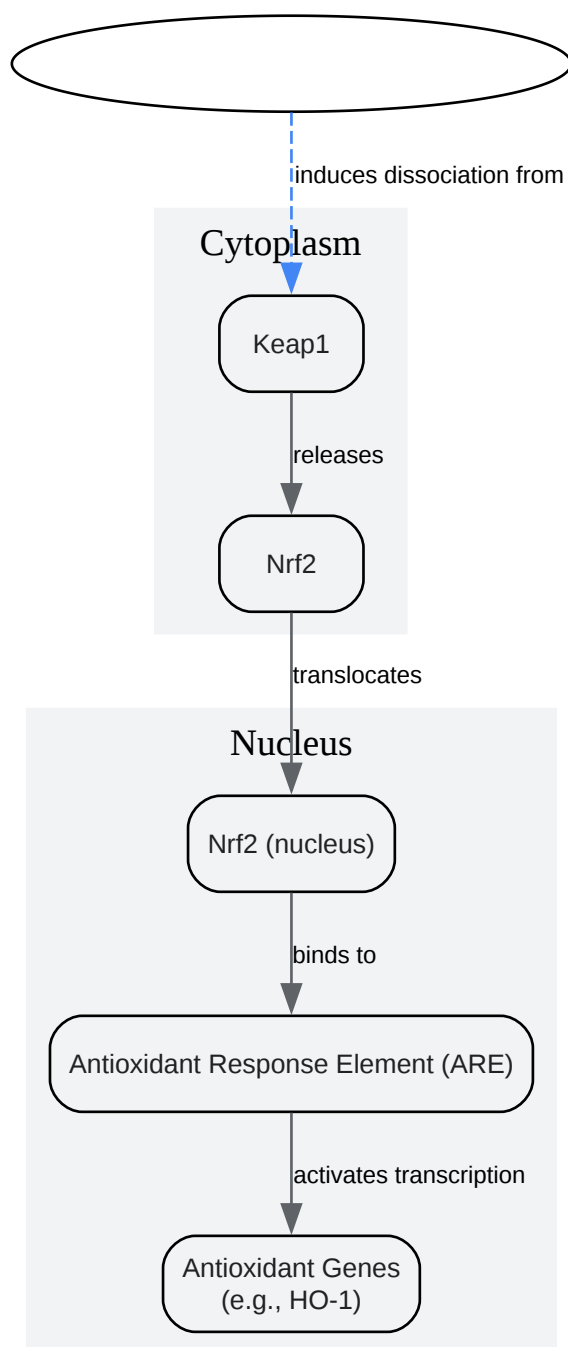
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 2"-O-beta-L-galactopyranosylorientin.



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Caption: Inhibition of the NF-κB signaling pathway.



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Caption: Activation of the NRF2/HO-1 signaling pathway.

Conclusion

2"-O-beta-L-galactopyranosylorientin is a promising natural compound with significant anti-inflammatory and neuroprotective properties. Its mechanism of action, involving the modulation

of the NF- κ B and NRF2 pathways, highlights its potential as a lead compound for the development of new therapeutic agents for inflammatory and neurodegenerative diseases. This technical guide provides a solid foundation of the current research, and further studies are warranted to fully explore its pharmacological potential, including in vivo efficacy, safety, and pharmacokinetic profiling.

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